molecular formula C10H20O2 B020330 2-Ethyloctanoic acid CAS No. 25234-25-7

2-Ethyloctanoic acid

Cat. No. B020330
CAS RN: 25234-25-7
M. Wt: 172.26 g/mol
InChI Key: DMUXSGAKEXSNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-ethyloctanoic acid involves several chemical reactions, where key steps include the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide, followed by saponification, acidification, and decarboxylation under optimized conditions. Microwave irradiation has been demonstrated to significantly reduce reaction time, showing a high overall yield of 70% under the optimal conditions (Liu, Yin, Chen, & Sun, 2010).

Scientific Research Applications

  • Agricultural Applications :

    • Pheromone Synthesis: A study by Ragoussis et al. (2007) discusses the synthesis of compounds like (+/-)-4-methyloctanoic acid, which are structurally similar to 2-Ethyloctanoic acid, for use in olfactory trapping of beetles, aiding in pest control (Ragoussis et al., 2007).
  • Food Industry :

    • Flavoring Agent: Sun Baoguo (2010) outlines the synthesis of 4-ethyloctanoic acid, a compound related to 2-Ethyloctanoic acid, for use as a mutton flavoring agent in the food industry (Sun Baoguo, 2010).
  • Medical Research :

    • Neurotrophic Effects: Ethyl-EPA treatment, which involves the use of ethyl esters like 2-Ethyloctanoic acid, was studied by Frangou et al. (2007) for its potential neurotrophic effects in bipolar disorder patients (Frangou et al., 2007).
  • Material Science :

    • Biopolymer Development: Yuan et al. (2019) explored the biocatalytic production of 2,5-furandicarboxylic acid, similar in structure to 2-Ethyloctanoic acid, as a sustainable alternative for bio-based polymers (Yuan et al., 2019).
  • Chemical Synthesis :

    • Rapid Synthesis Techniques: Liu et al. (2010) demonstrated the effectiveness of microwave irradiation in rapidly synthesizing flavor compounds like 4-ethyloctanoic acid, which is structurally related to 2-Ethyloctanoic acid (Liu et al., 2010).

Safety And Hazards

2-Ethyloctanoic acid is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It is suspected of damaging the unborn child .

properties

IUPAC Name

2-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUXSGAKEXSNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881259
Record name 2-ethyloctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyloctanoic acid

CAS RN

25234-25-7
Record name 2-Ethyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25234-25-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 2-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2-ethyl-
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Record name 2-ethyloctanoic acid
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Record name 2-ethyloctanoic acid
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Record name 2-Ethyloctanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Kajiwara, A Hatanaka, Y Inouye… - Agricultural and Biological …, 1969 - jstage.jst.go.jp
The diethylamine-catalyzed aldol condensation of E-2-hexenal yielded a mixture of 2-E, 4-E, 6-E-(IV-a) and 2-E, 4-Z, 6-E-4-ethyldeca-2, 4, 6-triene-1-al(IV-b). Structual and geometrical …
Number of citations: 8 www.jstage.jst.go.jp
Y Souma, H Sano, J Iyoda - The Journal of Organic Chemistry, 1973 - ACS Publications
… 1-Decene gives 2,2-dimethylnonanoic acid, 2methyl-2-ethyloctanoic acid, … 2-methyl-2-ethyloctanoic acid, 2-methyl-2propylheptanoic acid, and 2-butylhexanoic acid with the ratio of 8:4:3:…
Number of citations: 99 pubs.acs.org
M Hamdoune, S Duclos, J Mounie, L Santona… - Toxicology and applied …, 1995 - Elsevier
… The (R(—)) and (S(+))-2-EHA and chemically related compounds, 3- and 4-ethylhexanoic acid, 2-, 3-, 4-, and 5-methylhexanoic acid, and 2-ethyloctanoic acid were synthesized …
Number of citations: 7 www.sciencedirect.com
Y Souma, H Kawasaki - Catalysis today, 1997 - Elsevier
Copper(I) and silver carbonyl catalysts were prepared in strong acids such as sulfuric acid, hydrogen fluoride, boron trifluoride-hydrate and fluoro sulfuric acid. Carboxylation of olefins, …
Number of citations: 30 www.sciencedirect.com
M Braner, S Zielonka, J Grzeschik, S Krah… - …, 2012 - Wiley Online Library
… Finally, we investigated the resolutions of 2-methyloctanoic acid methyl ester 9, 2-ethyloctanoic acid methyl ester 10 and 3-methyloctanoic acid methyl ester 11 dissolved in 1. Whereas …
JP Dewulf, S Paquay, E Marbaix, Y Achouri… - Journal of Biological …, 2021 - ASBMB
The cytosolic enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) decarboxylates ethyl- or methyl-malonyl-CoA, two side products of acetyl-CoA carboxylase. These CoA derivatives …
Number of citations: 5 www.jbc.org
DY Shin, M Jung, S Chun - Journal of Materials Chemistry, 2012 - pubs.rsc.org
… to as AGS176 (T d = 176 C), 2-ethyloctanoic acid was prepared from n-butyric acid (8.8 g, … mol) in 200 ml of distilled water was added to 2-ethyloctanoic acid (6.9 g, 0.04 mol) in 200 ml …
Number of citations: 40 pubs.rsc.org
Y Souma, H Sano - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
… 2,2-Dimethylnonanoic acid 47 2-Methyl-2-ethyloctanoic acid 23 86 2-Methyl-2-propylheptanoic acid | 1 2-Methyl-2-buthylhexanoic acid 5 Cyclohexene Cu(CO), * I h 1-…
Number of citations: 33 www.journal.csj.jp
RG Mariaca, MI Imhof, JO Bosset - European Food Research and …, 2001 - Springer
The current review lists a total of 126 chiral compounds described in the literature for at least 21 different cheese varieties: 30 alcohols, 8 ketones, 2 aldehydes, 20 esters, 20 lactones, …
Number of citations: 27 link.springer.com
HA Connon, BG Sheldon, KE Harding… - The Journal of …, 1973 - ACS Publications
The kinetics of the oxidation of a series of-ketols by copper (II) inbuffered aqueous pyridine havebeen studied spectrophotometrically. At concentrations of cupric ion greater than 0.025 …
Number of citations: 2 pubs.acs.org

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